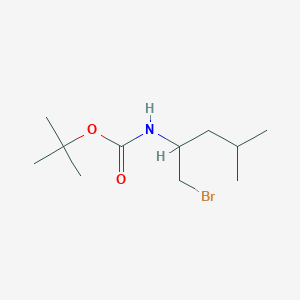

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate

Descripción general

Descripción

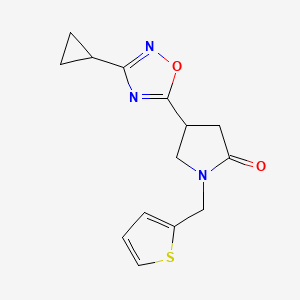

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate is a chemical compound with the molecular formula C11H22BrNO2 . It has a molecular weight of 280.20 .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (CONH2) attached to a tert-butyl group (C(CH3)3) and a 1-bromo-4-methylpentan-2-yl group .Aplicaciones Científicas De Investigación

Crystallographic and Structural Analysis

Tert-butyl carbamate derivatives are frequently employed in crystallographic studies to understand molecular interactions and structures. For instance, tert-butyl carbamate compounds have been used to explore isomorphous crystal structures, revealing how molecules are linked via hydrogen and halogen bonds involving carbonyl groups. These findings are crucial for designing materials with specific crystallographic properties (Baillargeon et al., 2017).

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group, a common motif in bioactive compounds, is known for its influence on the physicochemical and pharmacokinetic properties of drugs. Studies have documented the modulation of drug properties through the incorporation of tert-butyl and its analogs, highlighting the role of such substituents in drug discovery and development (Westphal et al., 2015).

Environmental Chemistry

Research in environmental chemistry has utilized tert-butyl carbamate derivatives to study the oxidation of methyl tert-butyl ether (MTBE), an ether commonly used as a gasoline additive. This research sheds light on the degradation pathways and products of MTBE in water treatment processes, contributing to the development of more effective environmental remediation techniques (Acero et al., 2001).

Synthetic Chemistry

Tert-butyl carbamate derivatives are pivotal in synthetic chemistry, serving as intermediates for the synthesis of a wide range of organic compounds. For example, they have been utilized in the one-pot Curtius rearrangement, facilitating the synthesis of Boc-protected amines. This method offers a mild and efficient route to protected amino acids, which are essential building blocks in peptide synthesis (Lebel & Leogane, 2005).

Materials Science

In materials science, tert-butyl carbamate derivatives have been investigated for their role in the formation of nanofibers with strong blue emissive properties. These materials have potential applications in the detection of volatile acid vapors, demonstrating the versatility of tert-butyl carbamate compounds in developing new sensory materials (Sun et al., 2015).

Mecanismo De Acción

Mode of Action

Biochemical Pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate . These factors can include temperature, pH, and the presence of other molecules in the environment.

Propiedades

IUPAC Name |

tert-butyl N-(1-bromo-4-methylpentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUMJXYJNQUGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CBr)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2868936.png)

![N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2868937.png)

![5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole](/img/structure/B2868942.png)

![1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2868945.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate](/img/structure/B2868950.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868952.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2868955.png)

![2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2868956.png)